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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanol

Cat. No.: B7772106 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 2-Cyclohexylcyclohexanol

Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties of 2-
Cyclohexylcyclohexanol (CAS: 6531-86-8), a bicyclic alcohol with applications in chemical

synthesis and materials science. Recognizing the current scarcity of publicly available

experimental data for this specific compound, this document establishes a robust framework for

its study. We present high-quality estimated thermodynamic parameters derived from

established computational methods, providing a valuable baseline for modeling and process

design. The core of this guide is a detailed exposition of the authoritative experimental

methodologies required for the definitive determination of these properties, including

Differential Scanning Calorimetry (DSC), bomb calorimetry, and vapor pressure analysis. By

contextualizing the estimated data with experimental values from structurally analogous

compounds and providing field-proven protocols, this guide serves as an essential resource for

researchers and engineers engaged in the thermal analysis of complex organic molecules.

Introduction and Molecular Overview
2-Cyclohexylcyclohexanol (C₁₂H₂₂O) is a saturated secondary alcohol characterized by two

fused cyclohexane rings.[1][2] Its structure imparts a high boiling point and specific solubility

characteristics, making it a subject of interest as a solvent, a synthetic intermediate, and a

potential building block for polymers and other advanced materials. An understanding of its

thermodynamic properties—such as heat capacity, enthalpy of formation, and phase change
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energetics—is fundamental for any practical application. These parameters govern reaction

equilibria, energy requirements for processing, thermal stability, and ultimately, the safety and

efficiency of chemical processes.

This guide addresses the critical need for thermodynamic data on 2-Cyclohexylcyclohexanol.
While experimental values are not yet widely reported in the literature, we can construct a

detailed and scientifically rigorous profile through the synergy of computational estimation and

a thorough review of the established experimental techniques used for analogous compounds.

Physicochemical Properties and Estimated
Thermodynamic Data
The foundational physicochemical properties of 2-Cyclohexylcyclohexanol are summarized

below. The thermodynamic data presented in Table 1 have been calculated using well-regarded

group contribution methods, such as the Joback and Crippen methods.[3] It is imperative to

recognize these as high-quality estimations that await experimental validation. They serve as

an excellent starting point for preliminary design and theoretical modeling.

Molecular Identifiers:

Chemical Formula: C₁₂H₂₂O

Molecular Weight: 182.30 g/mol [1][3]

CAS Number: 6531-86-8[2]

Synonyms: [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol[3]

Table 1: Estimated Thermodynamic and Physical Properties of 2-Cyclohexylcyclohexanol
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Property Value Unit Method/Source

Standard Gibbs
Free Energy of
Formation (ΔfG°)

-45.47 kJ/mol Joback Method[3]

Standard Enthalpy of

Formation (gas,

ΔfH°gas)

-354.94 kJ/mol Joback Method[3]

Enthalpy of

Vaporization (ΔvapH°)
59.53 kJ/mol Joback Method[3]

Enthalpy of Fusion

(ΔfusH°)
15.67 kJ/mol Joback Method[3]

Normal Boiling Point

(Tboil)
600.57 K Joback Method[3]

Critical Temperature

(Tc)
814.45 K Joback Method[3]

Critical Pressure (Pc) 2767.17 kPa Joback Method[3]

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.118 | - | Crippen Method[3] |

The Theoretical Framework: Interrelation of
Thermodynamic Properties
The thermodynamic properties of a compound are intrinsically linked. The Gibbs free energy

(ΔG), which determines the spontaneity of a process, is a function of enthalpy (ΔH) and

entropy (ΔS). The enthalpy of formation is a measure of the energy stored in the molecule's

chemical bonds, while heat capacity relates to the energy required to raise its temperature. The

following diagram illustrates the foundational relationships between these key properties.
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Fundamental State Functions

Directly Measurable Properties

Enthalpy (ΔH)
Heat content at constant pressure

Gibbs Free Energy (ΔG)
Predicts spontaneity

 ΔG = ΔH - TΔS

Entropy (ΔS)
Measure of disorder

Heat Capacity (Cp)
Energy to raise temperature

 ΔH = ∫Cp dT ΔS = ∫(Cp/T) dT

Experimental Measurements
(Calorimetry, Vapor Pressure)

 Bomb Calorimetry (ΔcH°)
 Clausius-Clapeyron (ΔvapH°)

 DSC / Adiabatic Calorimetry

Click to download full resolution via product page

Caption: Interrelation of core thermodynamic properties and their experimental origins.

Authoritative Guide to Experimental Determination
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To move from estimated values to definitive data, rigorous experimental work is essential. The

following protocols are industry-standard methods for determining the core thermodynamic

properties of a solid organic compound like 2-Cyclohexylcyclohexanol.

Workflow for Thermodynamic Property Determination
The overall process involves distinct experimental techniques, each providing a piece of the

thermodynamic puzzle. The enthalpy of formation, for instance, is not measured directly but is

calculated from the experimentally determined enthalpy of combustion.

Differential Scanning Calorimetry (DSC)

Bomb Calorimetry
2-Cyclohexylcyclohexanol

(Purified Sample)

Run DSC Scan
(vs. empty pan)

Combust Sample
in O₂ Bomb

Heat Flow vs. Temp Curve

Heat Capacity (Cp)

Melting Point (Tfus)
Enthalpy of Fusion (ΔfusH°)

Temperature Rise (ΔT) Enthalpy of Combustion (ΔcH°) Enthalpy of Formation (ΔfH°)
(via Hess's Law)

Click to download full resolution via product page

Caption: Experimental workflow from purified sample to key thermodynamic properties.

Protocol: Heat Capacity and Enthalpy of Fusion by DSC
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity

and the energetics of phase transitions. Its precision and small sample requirement make it

ideal.

Causality: We use DSC because it directly measures the difference in heat flow required to

increase the temperature of a sample and a reference, providing a direct route to heat

capacity (Cp = dH/dT). Integrals of the heat flow during phase transitions yield their

enthalpies.
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Self-Validating System: The protocol's integrity is ensured by a mandatory calibration step

using a certified reference material (CRM) like indium. The measured melting point and

enthalpy of fusion for the CRM must fall within the specified uncertainty limits before sample

analysis proceeds.

Step-by-Step Methodology:

Instrument Calibration:

Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium

standard. The onset of melting for indium should be 156.6°C.

Perform a baseline run with two empty, hermetically sealed aluminum pans to ensure a flat

baseline.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Cyclohexylcyclohexanol into an aluminum DSC pan.

Hermetically seal the pan to prevent any mass loss via sublimation or vaporization during

the run.

Prepare an identical empty, sealed pan to serve as the reference.

Heat Capacity Measurement (Modulated DSC):

Place the sample and reference pans into the DSC cell.

Equilibrate the system at a temperature well below the melting point (e.g., 0°C).

Ramp the temperature at a controlled rate (e.g., 10°C/min) with a superimposed

temperature modulation (e.g., ±0.5°C every 60 seconds) to a temperature below the onset

of melting. The modulated signal allows for the deconvolution of reversing heat flow (heat

capacity) from non-reversing kinetic events.

Phase Transition Measurement:
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Continue the temperature ramp at a constant rate (e.g., 10°C/min) through the melting

transition until the sample is fully liquid (e.g., to 100°C).

Data Analysis:

Heat Capacity (Cp): Calculate Cp from the reversing heat flow signal in the solid and liquid

regions using the instrument's analysis software.

Enthalpy of Fusion (ΔfusH°): Integrate the area of the melting peak in the total heat flow

curve. The software will calculate the enthalpy in J/g, which is then converted to kJ/mol

using the molecular weight.

Protocol: Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property. For

organic compounds, it is derived from the experimentally measured standard enthalpy of

combustion (ΔcH°) using Hess's Law.

Causality: We burn the compound in a sealed container (a "bomb") under excess oxygen to

ensure complete combustion to CO₂(g) and H₂O(l). The heat released by this highly

exothermic reaction is absorbed by a surrounding water bath, and the measured

temperature rise allows for the calculation of the heat of combustion.

Self-Validating System: The calorimeter is calibrated by combusting a substance with a

precisely known enthalpy of combustion, typically benzoic acid. This determines the "heat

capacity" of the entire calorimeter system (Ccal), which is essential for converting the

measured ΔT into an energy value.

Step-by-Step Methodology:

Calorimeter Calibration:

Combust a pellet of certified benzoic acid (approx. 1 g) and measure the temperature rise

(ΔT).

Calculate the calorimeter heat capacity (Ccal) using the known energy of combustion of

benzoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Press a pellet of 2-Cyclohexylcyclohexanol (approx. 0.8-1.2 g) of known mass.

Place the pellet in the crucible inside the bomb. Attach a nickel-chromium fuse wire of

known length and mass, ensuring it is in contact with the sample.

Combustion:

Add a small, known amount of distilled water (approx. 1 mL) to the bomb to ensure

saturation, so all water formed is in the liquid state.

Seal the bomb and pressurize it with high-purity oxygen to ~30 atm.

Submerge the bomb in the calorimeter's water jacket of known water mass.

Allow the system to reach thermal equilibrium, then ignite the sample by passing a current

through the fuse wire.

Record the temperature of the water bath at regular intervals until a maximum temperature

is reached and it begins to cool.

Data Analysis:

Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the

surroundings.

Calculate the total heat released (q_total) = Ccal * ΔT.

Correct for the heat released by the combustion of the fuse wire.

Calculate the constant volume energy of combustion (ΔcU) = q_corrected / moles of

sample.

Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH =

ΔU + Δn_gas*RT.

Calculation of ΔfH°:
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Use Hess's Law with the balanced combustion reaction: C₁₂H₂₂O(s) + 17.5 O₂(g) → 12

CO₂(g) + 11 H₂O(l)

ΔcH° = [12 * ΔfH°(CO₂, g) + 11 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₂₂O, s) + 17.5 * ΔfH°(O₂, g)]

Solve for ΔfH°(C₁₂H₂₂O, s) using the known standard enthalpies of formation for CO₂ and

H₂O.

Comparative Analysis with Structurally Related
Compounds
To place the estimated values for 2-Cyclohexylcyclohexanol in context, it is instructive to

compare them with experimental data for simpler, related molecules. Cyclohexanol is the

parent alcohol, and 2-Cyclohexylcyclohexanone is the corresponding ketone.

Table 2: Comparison of Thermodynamic Properties (Experimental vs. Estimated)

Property

2-
Cyclohexylcyclohe
xanol (Estimated)
[3]

Cyclohexanol
(Experimental)[4]

2-
Cyclohexylcyclohe
xanone
(Experimental)[5]

Molecular Formula C₁₂H₂₂O C₆H₁₂O C₁₂H₂₀O

Boiling Point (K) 600.57 434.99 537.15

ΔvapH° (kJ/mol) 59.53 52.3 (at boiling point) 59.10

| Liquid Heat Capacity (Cp, kJ/kmol·K) | N/A | ~180 (at 298K) | 344.90 |

Analysis of Trends:

Boiling Point and ΔvapH°: The addition of a second cyclohexyl ring significantly increases

the molecular weight and van der Waals forces compared to cyclohexanol, resulting in a

much higher boiling point and enthalpy of vaporization, as predicted.[3][4] The estimated

ΔvapH° for the alcohol is very similar to the experimental value for the corresponding ketone,

which is expected as they have the same carbon skeleton and molecular weight.[3][5]
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Heat Capacity: The molar heat capacity of 2-Cyclohexylcyclohexanone (344.9 kJ/kmol·K) is

nearly double that of cyclohexanol (~180 kJ/kmol·K), reflecting the much larger molecule's

ability to store thermal energy in its vibrational modes.[4][5] It is highly probable that the

experimental heat capacity for 2-Cyclohexylcyclohexanol will be of a similar magnitude to

its ketone analog.

Conclusion
This technical guide has established a comprehensive thermodynamic profile for 2-
Cyclohexylcyclohexanol. While awaiting definitive experimental validation, the provided

estimated values for key properties such as enthalpy of formation (-354.94 kJ/mol for gas) and

enthalpy of vaporization (59.53 kJ/mol) offer a robust starting point for scientific and

engineering applications.[3] More importantly, this document provides authoritative, step-by-

step experimental protocols for DSC and bomb calorimetry, empowering researchers to

perform this validation. The comparative analysis with related compounds confirms that the

estimated data aligns with established physicochemical trends. This guide serves as both a

data resource and a practical handbook for the rigorous thermal characterization of 2-
Cyclohexylcyclohexanol and similar bicyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [thermodynamic properties of 2-
Cyclohexylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7772106#thermodynamic-properties-of-2-
cyclohexylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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